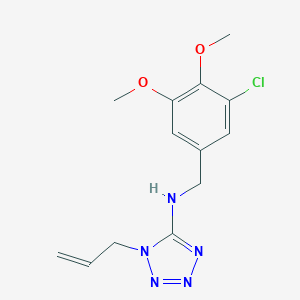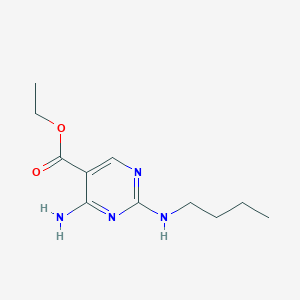
N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine involves its binding to specific sites on the serotonin 5-HT2A receptor and dopamine D4 receptor. This binding results in the inhibition of receptor activity, leading to downstream effects on neurotransmitter signaling and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine depend on the specific receptors and neuronal pathways that it targets. Studies have shown that it can modulate various physiological processes, including sensory perception, cognition, and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine in lab experiments is its selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of receptor inhibition on specific physiological processes. However, the complex synthesis method and limited availability of the compound may limit its widespread use in research.
Zukünftige Richtungen
Future research on N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine could focus on further elucidating its mechanism of action and identifying additional receptors and neuronal pathways that it targets. Additionally, the development of more efficient synthesis methods and increased availability of the compound could facilitate its use in a wider range of research applications. Finally, the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders could also be explored.
Synthesemethoden
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3-chloro-4,5-dimethoxybenzylamine with allyl bromide to form N-(3-chloro-4,5-dimethoxybenzyl)-N-(prop-2-en-1-yl)amine. This compound is then reacted with sodium azide and copper (I) iodide to form N-(3-chloro-4,5-dimethoxybenzyl)-N'-prop-2-yn-1-ylidenehydrazine. Finally, this compound is reacted with triethylorthoformate and acetic anhydride to form the target compound, N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine.
Wissenschaftliche Forschungsanwendungen
N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively target and inhibit the activity of certain neurotransmitter receptors, including the serotonin 5-HT2A receptor and the dopamine D4 receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C13H16ClN5O2 |
|---|---|
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h4,6-7H,1,5,8H2,2-3H3,(H,15,16,18) |
InChI-Schlüssel |
GFMYWNKSWYONHB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=NN=NN2CC=C)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2=NN=NN2CC=C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276518.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276523.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)

![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)